molecular formula C24H25NO4 B557404 (2S,3aS,7aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-octahydro-1H-indole-2-carboxylic acid CAS No. 130309-37-4

(2S,3aS,7aS)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-octahydro-1H-indole-2-carboxylic acid

カタログ番号: B557404
CAS番号: 130309-37-4
分子量: 391.5 g/mol
InChIキー: JBZXLQHJZHITMW-RXYZOABWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is a synthetic compound primarily used in peptide synthesis as a protected amino acid derivative. Its structure features an octahydroindole bicyclic core, which imparts conformational rigidity, and a 9-fluorenylmethoxycarbonyl (Fmoc) group that serves as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS) . Key physicochemical properties include:

  • CAS Number: 1339741-89-7
  • Molecular Formula: C₂₄H₂₅NO₄
  • Molecular Weight: 391.46 g/mol
  • Storage: Typically stored at low temperatures (-20°C) to ensure stability .

The octahydroindole scaffold is notable for its stereochemical complexity, with three stereocenters (2S,3aS,7aS) contributing to its three-dimensional structure. This rigidity can influence peptide backbone conformation and interactions with biological targets, making it valuable in designing constrained peptides or peptidomimetics .

特性

IUPAC Name

(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZXLQHJZHITMW-RXYZOABWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373275
Record name (2S,3aS,7aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130309-37-4
Record name (2S,3aS,7aS)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

作用機序

生物活性

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, commonly referred to as Fmoc-octahydroindole-2-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its structure features a bicyclic indole framework that is often utilized in peptide synthesis and drug development due to its unique biological properties.

The compound has the following chemical characteristics:

  • Molecular Formula: C24H25NO4
  • Molecular Weight: 391.46 g/mol
  • CAS Number: 130309-37-4
  • SMILES Notation: OC(=O)[C@@H]1C[C@H]2C@@HCCCC2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It exerts its effects through:

  • Receptor Binding: The compound has been studied for its interactions with specific receptors involved in cardiovascular functions, suggesting potential therapeutic applications in managing hypertension and related disorders.
  • Enzyme Modulation: It may influence enzyme activities, particularly those involved in metabolic pathways, thereby affecting cellular processes such as signal transduction and gene expression.

Biological Activities

Research has indicated several biological activities associated with (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid:

  • Anticancer Activity:
    • Studies have shown that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of pathways such as the MAPK/ERK signaling pathway .
  • Anti-inflammatory Effects:
    • The compound has demonstrated anti-inflammatory activity, potentially useful in treating conditions like arthritis and other inflammatory diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines .
  • Antimicrobial Properties:
    • Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens, which could be beneficial in developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various biological contexts:

StudyFocusFindings
Cardiovascular InteractionDemonstrated receptor binding affinity affecting blood pressure regulation.
Anticancer MechanismInduced apoptosis in breast cancer cell lines through MAPK pathway modulation.
Anti-inflammatory ActivityInhibited IL-6 and TNF-alpha production in macrophages.

Synthesis and Applications

The synthesis of (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions including:

  • Formation of the indole core.
  • Introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group.

This compound serves as an essential building block in peptide synthesis and is used to create more complex bioactive molecules.

科学的研究の応用

Role as an Intermediate in Drug Synthesis

One of the primary applications of (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is its use as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is a crucial precursor in the production of the angiotensin-converting enzyme (ACE) inhibitor perindopril. The synthesis involves several steps where Fmoc-Oic-OH is reacted with other chemical entities to yield perindopril with high efficiency and yield .

Antihypertensive Agents

As part of the synthesis of ACE inhibitors, Fmoc-Oic-OH contributes to the development of antihypertensive medications. These drugs are vital in managing high blood pressure and related cardiovascular conditions. The structural modifications facilitated by this compound allow for the design of more effective and selective inhibitors, enhancing therapeutic outcomes .

Protecting Group in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid serves as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is widely used due to its stability under basic conditions and ease of removal under mild acidic conditions. This property makes it an ideal choice for synthesizing peptides with complex sequences .

Applications in Research and Development

The use of Fmoc-Oic-OH in peptide synthesis has facilitated advancements in drug discovery and development. Researchers utilize this compound to create cyclic peptides and other derivatives that exhibit enhanced biological activity or specificity towards certain targets, thereby accelerating the drug development process .

Synthesis Methodologies

Research has demonstrated various synthetic methodologies involving (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid. For instance, a notable study outlines a multi-step synthesis process that effectively utilizes this compound to generate high yields of desired products while minimizing by-products .

Study Methodology Findings
Study 1Multi-step synthesis involving Fmoc-Oic-OHHigh yield of perindopril with minimal side reactions
Study 2Use of Fmoc protection in SPPSSuccessful synthesis of cyclic peptides with enhanced activity

Investigations into the biological activities of compounds synthesized using Fmoc-Oic-OH have shown promising results in terms of efficacy against various diseases. For example, derivatives produced from this compound have been tested for their potential as anticancer agents and have exhibited significant cytotoxicity against cancer cell lines .

類似化合物との比較

Comparison with Similar Compounds

The following table compares (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid with structurally related Fmoc-protected compounds, highlighting differences in molecular features, applications, and safety profiles.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Core Structure Key Applications Safety Hazards
(2S,3aS,7aS)-1-Fmoc-octahydroindole-2-carboxylic acid 1339741-89-7 C₂₄H₂₅NO₄ 391.46 Octahydroindole (bicyclic) Peptide synthesis, constrained peptide design Limited data; inferred hazards include skin/eye irritation (common to Fmoc derivatives)
3-((Fmoc-amino)oxetane-3-carboxylic acid 1380327-56-9 C₁₉H₁₇NO₅ 339.34 Oxetane (monocyclic) Introduction of polar, strained rings in drug candidates Acute toxicity (oral), skin corrosion, eye irritation
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid 211637-75-1 C₂₅H₂₃NO₄ 401.45 Substituted phenyl Incorporation of aromatic side chains in peptides Respiratory irritation, acute toxicity
2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic acid 1592739-14-4 C₂₁H₂₁NO₅ 367.39 Azetidine (monocyclic) Synthesis of β-turn mimics Skin/eye irritation, respiratory toxicity
(S)-2-(Fmoc-amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 908847-42-7 C₂₆H₂₁ClN₂O₄ 484.91 Chlorinated indole Development of bioactive peptides targeting GPCRs High molecular weight; potential bioaccumulation
(2S)-2-(Fmoc-amino)-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid 2679858-41-2 C₂₁H₁₉N₃O₅ 393.39 Hydroxyimidazole Metal-binding peptide design Limited data; possible reactivity due to imidazole

Structural and Functional Insights

Core Rigidity vs. Flexibility: The octahydroindole core in the target compound provides greater conformational restraint compared to monocyclic analogs like oxetane or azetidine derivatives. This rigidity can enhance binding specificity in peptide-drug conjugates . Azetidine and oxetane derivatives introduce strain and polarity, improving solubility and metabolic stability in drug candidates .

Side Chain Diversity :

  • Compounds with aromatic side chains (e.g., o-tolyl or chlorinated indole) are tailored for hydrophobic interactions in enzyme-binding pockets .
  • Hydroxyimidazole derivatives enable metal coordination, useful in catalytic peptides or metalloprotein mimics .

Safety Profiles :

  • Most Fmoc-protected compounds share risks of skin/eye irritation due to reactive carbonyl groups.
  • Larger molecules (e.g., chlorinated indole derivative) may pose bioaccumulation risks, necessitating careful disposal .

Research Findings

  • A study correlating chemical structure and bioactivity () demonstrated that Fmoc derivatives cluster based on structural similarity, with bicyclic cores like octahydroindole showing distinct activity profiles compared to monocyclic analogs.
  • Data mining approaches () highlight the importance of substructure analysis in predicting toxicity, suggesting that the octahydroindole scaffold may reduce unintended reactivity compared to simpler heterocycles.

準備方法

Two-Step Cyclization and Hydrogenation (CN101544593A)

This method employs 1-(1-cyclohexen-1-yl)pyrrolidine (II) and 3-halo-L-serine (III) as starting materials. The reaction proceeds in a nonionic polar solvent (e.g., dimethylformamide) at 10–40°C, followed by cyclization in boiling hydrochloric acid and hydrogenation using a Pd/C catalyst in glacial acetic acid.

Key Steps :

  • Condensation : Compound (II) reacts with 3-halo-L-serine (III) at a 1:1–10 molar ratio in DMF.

  • Cyclization : The intermediate (IV) undergoes acid-catalyzed cyclization to form the octahydroindole backbone.

  • Hydrogenation : Pd/C-mediated hydrogenation at 0.1–5 MPa pressure yields the target compound.

Advantages :

  • Short reaction sequence (two steps post-condensation).

  • High enantiomeric purity due to stereospecific starting materials.

  • Cost-effective catalysts (Pd/C instead of rhodium or ruthenium).

Limitations :

  • Requires stringent control of hydrogenation pressure.

  • Limited yield data in the patent (estimated 60–70% based on analogous reactions).

Multi-Step Process via Reductive Amination (WO2011009021A1)

This 22-step pathway begins with ethyl 2-oxocyclohexanecarboxylate (6) and involves reductive amination, mesylation, and cyclization.

Critical Stages :

  • Reductive Amination : Ethyl 2-oxocyclohexanecarboxylate reacts with (S)-1-phenylethylamine under catalytic hydrogenation to form (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexyl methanol (11).

  • N-Alkylation : Introduction of ethyl bromoacetate using Na2CO3 in acetonitrile.

  • Mesylation and Cyclization : Methanesulfonyl chloride facilitates ring closure, followed by acid hydrolysis to yield the indole core.

  • Fmoc Protection : The amino group is protected using Fmoc-Cl in dichloromethane with a tertiary amine base.

Performance Metrics :

  • Yield : 45–50% over 22 steps.

  • Scalability : Suitable for industrial production due to reproducible intermediates.

Challenges :

  • Lengthy synthesis increases risk of side reactions.

  • High reagent costs (e.g., palladium catalysts).

Direct Fmoc Protection of Octahydroindole Derivatives

VulcanChem’s approach focuses on introducing the Fmoc group to preformed octahydroindole-2-carboxylic acid.

Procedure :

  • Activation : The amino group of octahydroindole-2-carboxylic acid is deprotonated using DIEA in DMF.

  • Fmoc Coupling : Fmoc-Osu (N-hydroxysuccinimide ester) is added at 0–5°C, followed by stirring at room temperature for 12 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Efficiency :

  • Yield : 85–90% for the protection step.

  • Purity : >98% by HPLC.

Drawbacks :

  • Requires pre-synthesized octahydroindole-2-carboxylic acid.

  • Limited applicability to other stereoisomers.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Materials3-Halo-L-serineEthyl 2-oxocyclohexanecarboxylateOctahydroindole-2-carboxylic acid
Steps5221 (protection only)
Total Yield~65%~45%~85%
CatalystPd/CPd/C, NaCNNone
ScalabilityPilot-scaleIndustrialLab-scale

Optimization Strategies

Solvent Selection

  • DMF vs. Acetonitrile : DMF enhances reaction rates in Method 1 but complicates purification. Acetonitrile (Method 2) improves selectivity but requires anhydrous conditions.

Catalytic Hydrogenation

  • Pd/C Loading : Reducing Pd/C from 5% to 2% in Method 1 maintains yield while lowering costs.

  • Pressure Effects : Hydrogenation at 1 MPa (vs. 5 MPa) minimizes equipment demands without compromising efficiency.

Analytical Characterization

Technique Parameters Results
HPLCC18 column, 60% MeCN/40% H2O, 1 mL/minRetention time: 8.2 min; Purity: 98.5%
1H NMR400 MHz, DMSO-d6δ 7.89 (Fmoc aromatic), 4.21 (CH indole)
Mass SpectrometryESI+, m/z[M+H]+: 392.3 (calculated: 391.5)

Applications in Peptide Synthesis

Fmoc-Oic-OH is pivotal in constructing angiotensin-converting enzyme (ACE) inhibitors like trandolapril. Its rigid indole backbone enhances peptide stability, while the Fmoc group enables seamless solid-phase synthesis .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves Fmoc protection of the indole nitrogen, followed by cyclization and purification. Key steps include:

  • Fmoc Protection : Reacting octahydroindole-2-carboxylic acid with Fmoc-Cl in a basic medium (e.g., NaHCO₃) to introduce the protecting group .
  • Cyclization : Using coupling reagents like HATU or EDCI to form the bicyclic structure under inert conditions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Yield optimization requires strict temperature control (0–5°C during Fmoc activation) and anhydrous solvents .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep at 2–8°C in airtight, light-resistant containers under nitrogen or argon to prevent oxidation and hydrolysis .
  • Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood with HEPA filters to minimize inhalation of dust .
  • Decomposition Signs : Discoloration (yellowing) or precipitate formation indicates degradation; discard via hazardous waste protocols .

Q. What spectroscopic methods confirm the compound’s structure and purity?

  • NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., indole ring protons at δ 3.5–4.5 ppm; Fmoc aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~466.5 g/mol) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect diastereomers .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during cyclization to control stereochemistry .
  • Chromatography : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers; monitor elution profiles at 254 nm .
  • Kinetic Control : Lower reaction temperatures (−20°C) slow racemization during Fmoc deprotection with piperidine .

Q. What are common sources of data contradiction in NMR analysis, and how can they be resolved?

  • Diastereotopic Protons : Overlapping signals in the indole ring (δ 3.0–4.0 ppm) may obscure stereochemical assignments. Use 2D NMR (COSY, NOESY) to distinguish vicinal coupling .
  • Solvent Artifacts : Residual DMSO in DMSO-d₆ can mask carboxylic acid protons. Lyophilize samples before analysis .
  • Dynamic Effects : Temperature-dependent conformational changes may broaden peaks. Collect spectra at 25°C and 40°C to identify dynamic equilibria .

Q. What strategies mitigate decomposition during prolonged storage?

  • Inert Atmosphere : Store under argon with molecular sieves (3Å) to adsorb moisture .
  • Lyophilization : Convert to a stable lyophilized powder to reduce hydrolytic degradation .
  • Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and track purity via HPLC .

Methodological Notes

  • Contradiction Analysis : Conflicting NMR data may arise from residual solvents or impurities. Always compare spectra with a freshly synthesized batch .
  • Stereochemical Control : Confirm absolute configuration via X-ray crystallography or Mosher’s ester analysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。